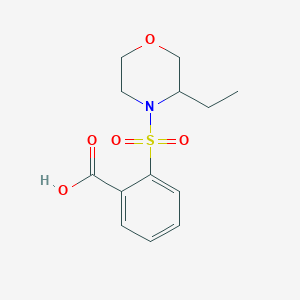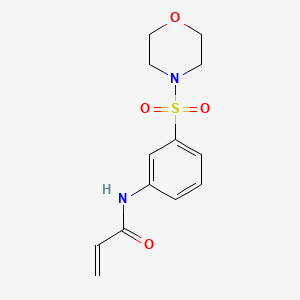
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine is a chemical compound that has been recently studied for its potential applications in scientific research. This compound, also known as MPYC, belongs to the class of cyclobutane-based compounds and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine involves the inhibition of the dopamine transporter, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine has been shown to have various biochemical and physiological effects on the body. It has been found to increase the levels of dopamine in the brain, which can lead to improved cognitive function and reduced symptoms of neurological disorders. Additionally, 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine has been shown to have a low toxicity profile, making it a safe compound to use in research studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine in lab experiments is its high purity and availability in large quantities. This makes it easy to conduct experiments and obtain reliable results. However, one of the limitations of using 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine is its specificity towards the dopamine transporter, which limits its potential applications in other scientific fields.
Orientations Futures
There are several future directions for the study of 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine. One potential direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. Additionally, further studies can be conducted to explore its potential applications in other scientific fields such as medicinal chemistry and pharmacology. Overall, the study of 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine has the potential to lead to the development of new treatments for various disorders and improve our understanding of the brain and its functions.
Méthodes De Synthèse
The synthesis of 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine involves the reaction of 3-(3-methoxyphenyl)cyclobutanone and pyridin-4-ylmethylamine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce 3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine in large quantities, making it readily available for research purposes.
Applications De Recherche Scientifique
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to be a potent inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and ADHD.
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-20-17-4-2-3-14(11-17)15-9-16(10-15)19-12-13-5-7-18-8-6-13/h2-8,11,15-16,19H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZDATOBMDONHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(C2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-(pyridin-4-ylmethyl)cyclobutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)
![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)



![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)
![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)